REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[NH:5]1[C:9]([C:10]([OH:12])=[O:11])=[CH:8][C:7]([C:13]([OH:15])=[O:14])=[N:6]1.[OH-].[K+]>S(=O)(=O)(O)O>[N+:1]([C:8]1[C:7]([C:13]([OH:15])=[O:14])=[N:6][NH:5][C:9]=1[C:10]([OH:12])=[O:11])([O-:4])=[O:2] |f:2.3|
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
N1N=C(C=C1C(=O)O)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
105 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
then stirred at 60° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
so as to maintain the internal temperature below 20° C
|
Type
|
ADDITION
|
Details
|
Once addition
|
Type
|
TEMPERATURE
|
Details
|
so as to maintain the reaction temperature below 50° C.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
ADDITION
|
Details
|
carefully added
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
triturated with boiling water (500 ml)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=NNC1C(=O)O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 123 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |